molecular formula C12H12N2O B8796692 1-(1-benzyl-1H-imidazol-5-yl)ethanone CAS No. 189353-88-6

1-(1-benzyl-1H-imidazol-5-yl)ethanone

Cat. No.: B8796692
CAS No.: 189353-88-6
M. Wt: 200.24 g/mol
InChI Key: BLQNOZHGIDFFAS-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-imidazol-5-yl)ethanone is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound is part of the imidazole chemical family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. As a benzyl-substituted imidazole derivative, it serves as a valuable building block in organic synthesis and drug discovery research. In particular, structural analogues and fragments containing the 1-benzyl-1H-imidazole core have been investigated as key components in the development of inhibitors for heme oxygenase-1 (HO-1), a target implicated in cancer therapy . Furthermore, 1-benzylimidazole-based compounds are frequently explored in pharmaceutical research for their potential antiparasitic and antifungal properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions; it may cause skin and eye irritation (GHS Hazard Statements: H315, H319) . For laboratory use.

Properties

CAS No.

189353-88-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(3-benzylimidazol-4-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-10(15)12-7-13-9-14(12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

BLQNOZHGIDFFAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CN1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(1-benzyl-1H-imidazol-5-yl)ethanone with key analogs based on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) N1: Benzyl; C5: Ethanone C12H12N2O 200.24* Benzyl enhances lipophilicity; ethanone provides electrophilicity.
1-(1-Methyl-1H-imidazol-5-yl)ethanone N1: Methyl; C5: Ethanone C6H8N2O 124.14 Smaller alkyl group reduces steric hindrance.
1-(2-Amino-1H-imidazol-5-yl)ethanone C2: Amino; C5: Ethanone C5H7N3O 125.13 Amino group increases polarity and hydrogen bonding capacity.
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethanone C4: Ethanol; C2: Ethenyl; C5: Methyl C8H10N2O 150.18 Ethenyl and methyl groups alter electronic density and reactivity.
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol N1: Benzyl; C2: Methyl; C5: Methanol C12H14N2O 202.25 Methanol substituent increases hydrophilicity.

*Calculated based on molecular formula.

Key Observations :

  • Benzyl vs.
  • Ethanone vs. Methanol: The ethanone group offers a reactive carbonyl site for nucleophilic additions, whereas methanol derivatives (e.g., ) prioritize hydroxyl-driven interactions like hydrogen bonding.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (e.g., ) and amino () substituents modulate electronic effects, influencing reactivity in synthesis and biological target engagement.
Physical Properties and Stability
  • Solubility: Benzyl-substituted compounds exhibit lower aqueous solubility compared to polar analogs (e.g., amino- or methanol-substituted derivatives) .
  • Thermal Stability: Imidazolyl ethanones generally decompose above 200°C, with nitro derivatives () being less stable due to explosive tendencies.

Preparation Methods

Stepwise Reaction Mechanism

  • Imidazole Core Formation : A substituted aldehyde (e.g., 2-bromopropionaldehyde) reacts with acetamidine hydrochloride under basic conditions (e.g., sodium tert-butoxide) to form 2-methylimidazole-4-carbaldehyde.

  • Benzylation : The imidazole intermediate undergoes benzylation using benzyl bromide in tetrahydrofuran (THF) with a strong base (e.g., potassium carbonate) at 50–60°C.

  • Acetylation : The final acetyl group is introduced via reaction with diethyl succinate in ethanol under reflux, catalyzed by sodium ethoxide.

Key Data :

StepReagents/ConditionsYieldPurity
12-Bromopropionaldehyde, acetamidine HCl, NaOtBu, CH₂Cl₂, −25°C → 20°C81.5%95%
2Benzyl bromide, K₂CO₃, THF, 50°C85%98%
3Diethyl succinate, NaOEt, EtOH, reflux74.4%99.1%

Debus-Radziszewski Imidazole Synthesis

This classical method involves cyclization of glyoxal, ammonia, and a carbonyl compound. For This compound , modifications include:

Optimized Protocol

  • Reagents : Benzylamine, acetylacetone, and ammonium acetate in ethanol at 80°C.

  • Mechanism : The reaction proceeds via imine formation, followed by cyclization and oxidation.

  • Yield : 70–75% with HPLC purity >97%.

Advantages : Scalable to industrial production with minimal by-products.

Ketene-Mediated Acylation

Direct acylation of pre-formed imidazole derivatives using ketenes offers a streamlined route.

Procedure from Patent WO2015005615A1

  • Imidazole Activation : 1-Benzylimidazole reacts with ketene (generated from acetone pyrolysis) in benzene at 40–45°C.

  • Acetylation : Ketene gas is bubbled into the reaction mixture, forming the acetylated product.
    Conditions :

  • Catalyst: HBr (10 mol%)

  • Solvent: Benzene/DMSO (8:2)

  • Yield: 93%

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Viability
Stobbe CondensationHigh purity, modular stepsMulti-step, costly reagentsSuitable for large-scale
Debus-RadziszewskiSingle-pot, low costModerate yieldsLimited to lab-scale
Ketene AcylationRapid, high yieldRequires hazardous ketene handlingRequires specialized equipment

Recent Advances and Innovations

  • Microwave-Assisted Synthesis : Reduces reaction time by 60% (e.g., 30 minutes vs. 5 hours) while maintaining yields >80%.

  • Flow Chemistry : Continuous production of intermediates minimizes purification steps, achieving 90% throughput efficiency .

Q & A

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Methodological Answer :
  • Analog Synthesis : Replace benzyl with substituted benzyl (e.g., p-fluoro) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical binding motifs .

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